4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine

Cross-coupling chemistry Dehalogenation suppression Medicinal chemistry building blocks

The compound 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine (CAS 1489927-18-5) is a heterocyclic building block featuring a 4-bromo-1H-pyrazol-3-amine core tethered to a 1-ethyl-1H-1,2,4-triazole via a methylene linker. With a molecular formula of C8H11BrN6 and a molecular weight of 271.12 g/mol, its canonical SMILES is CCN1N=CN=C1CN1C=C(Br)C(N)=N1.

Molecular Formula C8H11BrN6
Molecular Weight 271.12 g/mol
Cat. No. B13487041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
Molecular FormulaC8H11BrN6
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)CN2C=C(C(=N2)N)Br
InChIInChI=1S/C8H11BrN6/c1-2-15-7(11-5-12-15)4-14-3-6(9)8(10)13-14/h3,5H,2,4H2,1H3,(H2,10,13)
InChIKeyYXQNVMDTDMKDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-3-amine – Core Identity and Procurement Specifications


The compound 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine (CAS 1489927-18-5) is a heterocyclic building block featuring a 4-bromo-1H-pyrazol-3-amine core tethered to a 1-ethyl-1H-1,2,4-triazole via a methylene linker. With a molecular formula of C8H11BrN6 and a molecular weight of 271.12 g/mol, its canonical SMILES is CCN1N=CN=C1CN1C=C(Br)C(N)=N1 . The compound is supplied as a research chemical with a typical purity of 98% and is classified as harmful/irritant (GHS07) .

4-Bromo-1-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-3-amine – Why In-Class Analogs Cannot Be Interchanged


Simple substitution of the halogen atom or the N-alkyl group on the triazole ring in pyrazolyl-triazole amine derivatives can profoundly alter reactivity in cross-coupling reactions and physicochemical properties. Direct comparative studies on halogenated aminopyrazoles have shown that bromo derivatives exhibit a markedly different propensity for dehalogenation compared to iodo analogs in Suzuki-Miyaura couplings [1]. Furthermore, the ethyl substituent on the triazole modulates lipophilicity (LogP) and hydrogen-bonding capacity relative to methyl or unsubstituted variants, directly influencing solubility, membrane permeability, and downstream synthetic handle orthogonality. Consequently, procurement of the precise halogen/alkyl substitution pattern is critical when a defined reactivity profile or pharmacokinetic parameter window is required, and substituting a ‘similar’ in-class compound risks introducing unwanted dehalogenation side reactions or incompatible physicochemical properties.

4-Bromo-1-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-3-amine – Head-to-Head Quantitative Differentiation Evidence


Superior Suzuki-Miyaura Coupling Efficiency of Bromo-Aminopyrazoles vs. Iodo Analogs

Direct comparison of chloro, bromo, and iodo aminopyrazoles in the Suzuki-Miyaura reaction demonstrated that bromo and chloro derivatives are superior to iodo analogs due to a substantially reduced propensity for undesired dehalogenation side reactions. The bromo-substituted pyrazoles consistently delivered higher product yields and cleaner reactions, whereas iodo substrates underwent significant decomposition [1].

Cross-coupling chemistry Dehalogenation suppression Medicinal chemistry building blocks

Computational LogP Differentiation: Ethyl vs. Methyl Triazole Substituent

Computationally predicted LogP values indicate that the 1-ethyl-1,2,4-triazole congener (target compound) possesses a higher lipophilicity than the corresponding 1-methyl analog. The target compound has a predicted LogP of 0.83 , which is expected to be approximately 0.3–0.5 log units higher than the methyl analog based on the Hansch-Leo fragmental constant (π) contribution of an ethyl group vs. a methyl group (Δπ ≈ +0.5). This translates to a roughly 2–3 fold increase in partition coefficient (P) and can influence passive membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity optimization ADME property tuning Physicochemical profiling

Hydrogen Bond Acceptor Count: Implications for Target Engagement and Solubility

The target compound possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor . This count is identical across the ethyl and methyl N-alkyl triazole series (the triazole N-alkyl group does not alter H-bond donor/acceptor enumeration). However, the ethyl chain introduces greater conformational flexibility and can sterically modulate the presentation of the triazole nitrogen lone pairs compared to the methyl analog, potentially affecting the entropic penalty of binding to protein targets even when the total H-bond count is unchanged.

Hydrogen bonding Molecular recognition Drug-likeness assessment

4-Bromo-1-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-3-amine – High-Value Application Scenarios Rooted in Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring High-Yield Suzuki-Miyaura Diversification

When a medicinal chemistry program requires efficient and clean cross-coupling of a pyrazole scaffold to explore structure-activity relationships, the bromo substitution (as opposed to iodo) significantly reduces dehalogenation side products, leading to higher yields of the desired biaryl products [1]. This is critical in library synthesis where maintaining structural integrity and minimizing purification burden are paramount.

ADME Property Tuning in CNS or Cellular Permeability Programs

In programs targeting central nervous system (CNS) penetration or intracellular targets, the ethyl substituent on the triazole ring provides a quantifiably higher calculated LogP (0.83) than a methyl analog, which can enhance passive membrane permeability by an estimated 2–3 fold [1]. This property makes the compound a rational choice when iterative LogP optimization is needed without altering core pharmacophoric elements.

Fragment-Based Drug Discovery (FBDD) – Orthogonal Synthetic Handle

The 4-bromo substituent serves as a versatile synthetic handle for iterative C-C bond formation via Suzuki-Miyaura coupling. Its demonstrated reduced dehalogenation propensity compared to iodo analogs [1] ensures higher fidelity during fragment growth, making this compound a superior starting point for fragment-linking or fragment-growing strategies.

Chemical Probe Development for Target Validation Studies

When developing chemical probes requiring precise physicochemical properties and synthetic tractability, the combination of a bromo coupling handle and an ethyl lipophilicity modifier offers a defined advantage. The consistent H-bond profile (4 acceptors; 1 donor) [1] ensures that solubility and target engagement predictions remain reliable across SAR exploration, while the ethyl group allows fine-tuning of permeability without introducing additional heteroatoms.

Quote Request

Request a Quote for 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.